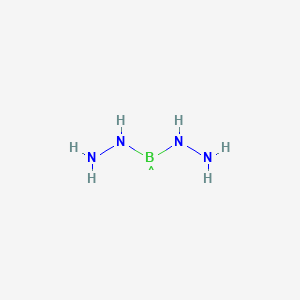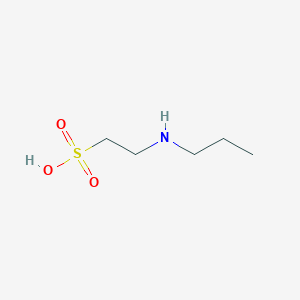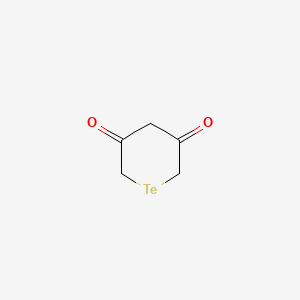
Tellurane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tellurane-3,5-dione is a chemical compound with the molecular formula C4H4O2Te. It is a member of the tellurium family, which is known for its unique properties and applications in various fields.
Preparation Methods
The synthesis of Tellurane-3,5-dione involves several steps and specific reaction conditions. One common method includes the reaction of tellurium tetrachloride with an appropriate organic substrate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Tellurane-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tellurium compounds.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tellurane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other tellurium-containing compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Preliminary studies suggest it may have applications in developing new pharmaceuticals, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including semiconductors and optoelectronic devices .
Mechanism of Action
The mechanism of action of Tellurane-3,5-dione involves its interaction with specific molecular targets. It can form complexes with various biomolecules, influencing their structure and function. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins and nucleic acids, potentially affecting cellular processes .
Comparison with Similar Compounds
Tellurane-3,5-dione is unique compared to other tellurium compounds due to its specific structure and reactivity. Similar compounds include:
Tellurium dioxide (TeO2): Used in glass and ceramics.
Tellurium tetrachloride (TeCl4): Used in organic synthesis.
Tellurium hexafluoride (TeF6): Used in chemical vapor deposition processes.
These compounds share some properties with this compound but differ in their specific applications and reactivity .
Properties
CAS No. |
24572-07-4 |
|---|---|
Molecular Formula |
C5H6O2Te |
Molecular Weight |
225.7 g/mol |
IUPAC Name |
tellurane-3,5-dione |
InChI |
InChI=1S/C5H6O2Te/c6-4-1-5(7)3-8-2-4/h1-3H2 |
InChI Key |
DKSZQCLALUFEIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C[Te]CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


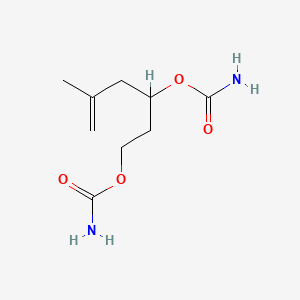
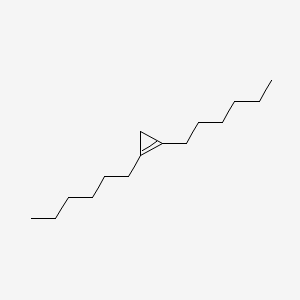

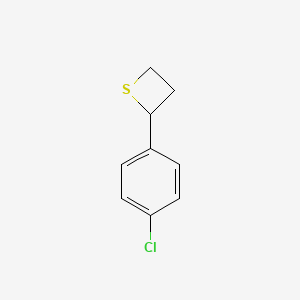
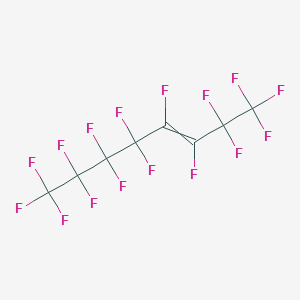
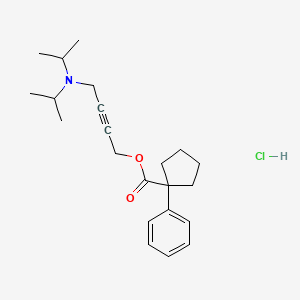
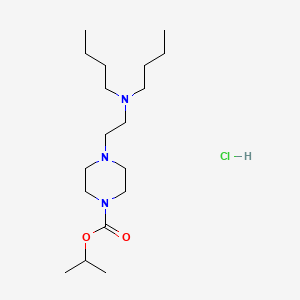
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
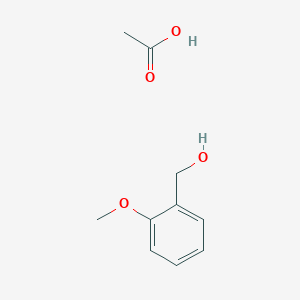
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)
